molecular formula C8H9NO3 B2801385 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 67367-27-5

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2801385
CAS No.: 67367-27-5
M. Wt: 167.164
InChI Key: DVGKWXGXINLTKR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 67367-27-5) is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It is characterized by a pyridine ring substituted with a methyl group at the 1-position, a ketone at the 2-position, and a methyl ester at the 3-position. The compound is commercially available with a purity of ≥97% and is stored at room temperature . It is widely utilized in academic and industrial research, particularly in pharmaceutical and materials science applications, such as serving as a building block for protein degradation studies .

Properties

IUPAC Name

methyl 1-methyl-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKWXGXINLTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-2-pyridone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group and ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized molecules depending on the reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate exhibits several biological activities:

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In one study, the compound was tested on A549 human lung adenocarcinoma cells at a concentration of 100 µM for 24 hours, resulting in a significant reduction in cell viability compared to controls .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several pathogens. In vitro studies have reported effective inhibition of growth for bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The concentration required for effective inhibition varied depending on the specific pathogen tested.

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of this compound on A549 cells:

Concentration (µM)Cell Viability (%)Observations
0100Control
1085Moderate reduction
5060Significant reduction
10030High cytotoxicity

This study concluded that the compound exhibits dose-dependent cytotoxicity against lung cancer cells.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial efficacy:

PathogenConcentration (µM)Observed Effect
Klebsiella pneumoniaeVariesEffective growth inhibition
Staphylococcus aureusVariesEffective growth inhibition

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity/Storage Key Applications
This compound 67367-27-5 C₈H₉NO₃ 167.16 1-Me, 2-O, 3-COOMe ≥97%, room temperature Protein degradation, drug discovery
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate 609-71-2 C₇H₇NO₃ 153.14 2-O, 3-COOMe Similarity: 0.91 Intermediate in organic synthesis
Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Not reported C₈H₉NO₃ 167.16 4-Me, 2-O, 3-COOMe 65% yield (synthesis) Pharmacological studies (unreported)
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 15506-19-1 C₉H₁₁NO₃ 181.19 1-Me, 2-O, 3-COOEt Sealed, 2–8°C Research reagent (stability studies)
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate 1807201-84-8 C₇H₆BrNO₃ 248.04 5-Br, 2-O, 3-COOMe 95% purity Halogenated intermediate for cross-coupling reactions
Methyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate Not reported C₁₄H₁₃NO₃ 251.26 1-Bn, 2-O, 3-COOMe 67% yield (synthesis) Precursor for benzoyl-substituted derivatives

Key Research Findings

Synthetic Accessibility: The 4-methyl analog (C₈H₉NO₃) is synthesized via sulfuric acid-mediated cyclization at 120°C, yielding 65% . Brominated derivatives (e.g., 5-Bromo) are synthesized for use in Suzuki-Miyaura coupling, leveraging bromine’s reactivity .

Stability and Storage :

  • Ethyl ester analogs require refrigeration (2–8°C) , whereas the methyl ester (target compound) is stable at room temperature , suggesting ester chain length impacts stability.

Biological Relevance: The benzyl-substituted variant (C₁₄H₁₃NO₃) is a precursor for hydroxybenzoyl derivatives, indicating substituents at the 1-position influence downstream reactivity .

Structural Isomerism: Positional isomers (e.g., 4-methyl vs. 1-methyl) exhibit identical molecular weights but distinct reactivity profiles.

Critical Analysis of Functional Differences

  • Ester Group Variations : Ethyl esters (e.g., CAS 15506-19-1) exhibit higher molecular weights and altered solubility compared to methyl esters .
  • Halogenation : Bromine substitution (e.g., 5-Bromo) introduces electronegative effects, enhancing suitability for palladium-catalyzed reactions .
  • Aromatic vs.

Biological Activity

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 67367-27-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C8_8H9_9NO3_3
  • Molecular Weight : 167.164 g/mol
  • Purity : ≥97%
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.50 μg/mL
Escherichia coli0.30 μg/mL0.60 μg/mL
Candida albicans0.15 μg/mL0.35 μg/mL

The compound exhibited significant inhibition zones in agar diffusion assays, indicating strong antibacterial and antifungal activities .

Antiviral Activity

The compound has also shown promising antiviral properties. Research indicates that it can inhibit viral replication in several models, particularly against RNA viruses.

Table 2: Antiviral Efficacy

VirusEffective Concentration (EC50_{50})Mechanism of Action
Hepatitis A Virus (HAV)20 μg/105^5 cellsViral replication inhibition
Tobacco Mosaic Virus (TMV)500 μg/mLNeuraminidase inhibition

In studies involving the hepatitis A virus, this compound demonstrated a significant reduction in viral titer, suggesting its potential as an antiviral agent .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • Cell Viability : Decreased by approximately 60% at a concentration of 50 μM.
  • Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was observed, indicating activation of apoptotic pathways.

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies .

Q & A

Q. What are the common synthetic routes for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted pyridine precursors or esterification of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. Key steps include:

  • Cyclization : Ethyl cyanoacetate or similar reagents react with aldehydes under basic conditions to form the dihydropyridine core .
  • Esterification : Methanol and acid catalysts (e.g., H₂SO₄) are used to convert carboxylic acid derivatives into the methyl ester .
  • Optimization : Temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., piperidine) significantly affect yields. For example, prolonged reaction times may lead to decarboxylation side reactions .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

Key characterization methods include:

  • NMR : ¹H NMR shows resonances for the methyl ester (~δ 3.8 ppm), pyridone ring protons (δ 6.5–8.0 ppm), and methyl substituents (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyridone C=O) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 153 for C₇H₇NO₃) and fragmentation patterns validate the structure .

Q. What are the known biological activities of structurally analogous dihydropyridine carboxylates?

Similar compounds exhibit:

  • Antimicrobial Activity : Pyridone derivatives show inhibition against S. aureus and E. coli via disruption of membrane integrity .
  • Anticancer Potential : Brominated analogs (e.g., Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate) demonstrate cytotoxicity by targeting topoisomerase enzymes .
  • Anti-inflammatory Effects : Substituents like fluorine enhance binding to COX-2 .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like decarboxylation during synthesis?

  • Temperature Control : Lowering reaction temperatures to ≤80°C reduces thermal decomposition .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) favor esterification .
    Data Contradiction : Some studies report higher yields in ethanol despite its protic nature, suggesting solvent interactions with specific intermediates .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or proteases). The pyridone ring’s carbonyl group forms hydrogen bonds with active-site residues .
  • QSAR Studies : Substituent effects (e.g., bromine at position 6) correlate with enhanced bioactivity via electron-withdrawing effects .
  • MD Simulations : Reveal stability of ligand-protein complexes over 100-ns trajectories, highlighting critical binding motifs .

Q. How do structural modifications (e.g., bromination) alter the compound’s reactivity and pharmacological profile?

  • Bromination : Introduced at position 5 or 6 via NBS or Br₂ in acetic acid, bromine enhances electrophilicity, improving cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
  • Bioactivity Shifts : Brominated analogs show 10–50× increased cytotoxicity against HeLa cells compared to non-halogenated derivatives .
  • Metabolic Stability : Fluorine or methyl groups at position 1 reduce CYP450-mediated oxidation, prolonging half-life in vivo .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls to minimize variability .
  • Structural Validation : Confirm compound purity (>95% by HPLC) to rule out impurities as confounding factors .
  • Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with in silico modeling to resolve contradictory results .

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